molecular formula C40H36O11 B191680 Kuwanon G CAS No. 75629-19-5

Kuwanon G

Cat. No.: B191680
CAS No.: 75629-19-5
M. Wt: 692.7 g/mol
InChI Key: APPXYONGBIXGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kuwanon G is a flavonoid compound derived from the mulberry tree (Morus alba L)These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex architecture, remarkable biological activities, and synthetic challenges.

Mechanism of Action

Target of Action

Kuwanon G, a flavonoid isolated from Morus alba, has been identified to interact with several targets. It acts as a bombesin receptor antagonist , and has been found to have a significant effect on tyrosinase , protein tyrosine phosphatase B , and angiotensin-converting enzyme (ACE) . These targets play crucial roles in various biological processes, including cell signaling, enzymatic reactions, and regulation of blood pressure.

Mode of Action

This compound interacts with its targets in different ways. For instance, it inhibits the activity of tyrosinase, a key enzyme in melanin synthesis . It also blocks the bombesin receptor, potentially affecting various cellular processes . In the case of ACE, this compound acts as an inhibitor, which could help regulate blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of gut epithelial barrier integrity, it has been found to reduce pro-inflammatory cytokines, including interleukin (IL)-1β and tumor necrosis factor (TNF)-α, and increase the expression of tight junction proteins . It also modulates the renin-angiotensin system, potentially impacting blood pressure regulation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to increase cell viability and the expression of tight junction proteins in lipopolysaccharide (LPS)-damaged Caco-2 cells, thereby preserving the integrity of the gut epithelial barrier . It also reduces the release of pro-inflammatory cytokines and oxidative damage . In the context of skin inflammation, this compound reduces the release of certain chemokines via down-regulation of STAT1 and NF-κB p65 signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its anti-inflammatory and antioxidant effects have been observed in in vitro settings, such as LPS-damaged Caco-2 cells . .

Preparation Methods

Kuwanon G can be synthesized through various routes. One common method involves the extraction from the root bark of the mulberry tree using solvents like ethyl acetate. The ethyl acetate fraction is particularly rich in this compound and H . The synthetic route typically involves the cycloaddition of chalcones and dehydroprenylphenol dienes under specific reaction conditions . Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound.

Chemical Reactions Analysis

Kuwanon G undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the activity of enzymes such as tyrosinase through competitive inhibition . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

Kuwanon G, a flavonoid derived from the root bark of Morus alba, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anti-inflammatory, antioxidant, antibacterial, and anticancer properties, supported by case studies and research findings.

This compound is characterized by its unique structure, which includes a prenylated flavonoid moiety. Its biological activities are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : this compound enhances cellular resistance against oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. It has been shown to decrease malondialdehyde (MDA) levels and increase the SOD/MDA ratio in human epithelial colorectal adenocarcinoma (Caco-2) cells exposed to lipopolysaccharides (LPS) .
  • Anti-inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting the secretion of inflammatory cytokines such as RANTES/CCL5, TARC/CCL17, and MDC/CCL22 in HaCaT keratinocytes. This effect is mediated through the downregulation of STAT1 and NF-κB signaling pathways .

2.1 Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects in various studies:

  • In vitro studies demonstrated that this compound significantly reduced TNF-α and IFN-γ-induced chemokine production in HaCaT keratinocytes .
  • The compound also inhibited histamine release and 5-lipoxygenase activation in mast cells, indicating potential therapeutic benefits for allergic diseases .

2.2 Antioxidant Activity

Research indicates that this compound enhances the antioxidant capacity of cells:

  • In Caco-2 cells, this compound treatment improved cell viability and strengthened the gut epithelial barrier integrity under oxidative stress conditions induced by LPS .
  • The compound decreased ROS production and increased the expression of intercellular junction proteins, contributing to barrier function .

2.3 Antibacterial Activity

This compound exhibits significant antibacterial properties:

  • The minimum inhibitory concentration (MIC) of this compound against Streptococcus mutans was determined to be 8.0 μg/ml, with complete inactivation observed at 20 μg/ml within one minute .
  • It also showed effectiveness against other cariogenic bacteria such as Streptococcus sobrinus and Porphyromonas gingivalis, suggesting its potential use in dental applications .

2.4 Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • This compound demonstrated cytotoxic effects on gastric cancer cells when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU) .
  • Mechanistic studies revealed that this compound induces apoptosis through endoplasmic reticulum stress pathways .

3. Structure-Activity Relationship

The structure-activity relationship (SAR) studies have provided insights into the efficacy of this compound:

  • Kinetic analyses indicated that this compound acts as a competitive inhibitor of tyrosinase with an IC50 value of 67.6 µM, highlighting its potential as a natural tyrosinase inhibitor for cosmetic applications .
  • Molecular docking studies suggest that specific structural features, including the resorcinol moiety, play a crucial role in its biological activity .

4. Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityFindingsReference
Anti-inflammatoryInhibits cytokine secretion via STAT1/NF-κB pathway
AntioxidantEnhances cell viability and reduces oxidative stress
AntibacterialMIC against S. mutans: 8.0 μg/ml; complete inactivation at 20 μg/ml
AnticancerInduces apoptosis in gastric cancer cells; synergistic effect with 5-FU
Tyrosinase InhibitionCompetitive inhibitor with IC50 = 67.6 µM

Properties

IUPAC Name

8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXYONGBIXGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75629-19-5
Record name Albanin F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.